![molecular formula C25H18N2O4 B2407330 3-(4-méthoxybenzyl)-2-phényl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899389-03-8](/img/structure/B2407330.png)
3-(4-méthoxybenzyl)-2-phényl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione”, specific data such as NMR or IR spectra are not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For “3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione”, specific data such as melting point, solubility, or spectral data are not available in the literature .Applications De Recherche Scientifique
- Des recherches ont montré que certaines pyridothiéno pyrimidines présentent une activité anticancéreuse. Par exemple, des composés comme la ®-N-(3-chloro-4-((3-fluorobenzyl)oxy)phényl)-6-(pyrrolidin-2-yléthynyl)thiéno[3,2-d]pyrimidin-4-amine et la 6-(1-benzyl-1H-indol-3-yl)-2-(pipéridin-1-ylméthyl)thiéno[3,2-d]pyrimidin-4(3H)-one ont démontré des effets puissants en inhibant respectivement le récepteur du facteur de croissance épidermique (EGFR) et le récepteur du facteur de croissance de l'endothélium vasculaire-2 (VEGFR-2) .
- Des chercheurs ont évalué des dérivés de ce composé pour leur activité antifongique contre divers pathogènes, y compris Botrytis cinerea, Colletotrichum arachidicola, Alternaria solani, Gibberella zeae, Sclerotinia sclerotiorum et Rhizoctonia cerealis .
- La polyvalence pharmacologique de l'échafaudage de la dihydropyridothiéno pyrimidin-4,9-dione a été démontrée par son activité inhibitrice contre le mGluR1 .
- Des études SAR ont exploré l'incorporation d'une fraction 3-morpholinopropan-1-amine dans des dérivés de pyrazolo[4,3-d]pyrimidine (une classe apparentée) pour améliorer les effets anti-inflammatoires .
- Les dérivés de thiéno pyridines comme le ticlopidine, le clopidogrel et le prasugrel sont connus pour bloquer les récepteurs P2Y12, inhibant l'activation et l'agrégation plaquettaires .
Activité anticancéreuse
Propriétés antifongiques
Inhibition du sous-type 1 du récepteur métabotrope du glutamate (mGluR1)
Effets anti-inflammatoires
Inhibition de l'activation plaquettaire
Synthèse verte et respectueuse de l'environnement
En résumé, le composé 3-(4-méthoxybenzyl)-2-phényl-3H-chromeno[2,3-d]pyrimidine-4,5-dione est prometteur dans divers domaines scientifiques, de la recherche sur le cancer aux thérapies antifongiques et à la modulation des récepteurs. Son échafaudage moléculaire unique invite à de nouvelles recherches et à des applications potentielles. 🌟 .
Orientations Futures
The future directions for research on “3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, and studying its mechanism of action .
Mécanisme D'action
Target of Action
The primary target of the compound 3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal cell cycle progression, leading to the arrest of cell proliferation .
Biochemical Pathways
The compound 3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is responsible for the G1/S and G2/M phase transitions of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), which in turn affect its bioavailability .
Result of Action
The inhibition of CDK2 by 3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione leads to significant alterations in cell cycle progression . This results in the arrest of cell proliferation, inducing apoptosis within cells . The compound has shown potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Action Environment
The action, efficacy, and stability of 3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione can be influenced by various environmental factors. For instance, the compound’s synthesis involves a one-pot three-component reaction, which is environmentally compatible and requires mild reaction conditions
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-30-18-13-11-16(12-14-18)15-27-23(17-7-3-2-4-8-17)26-24-21(25(27)29)22(28)19-9-5-6-10-20(19)31-24/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJSXMZUHCCID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2407247.png)
![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)
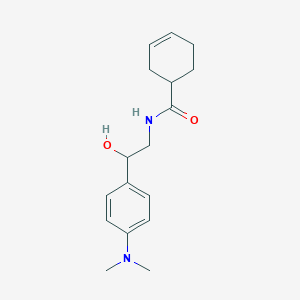
![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)
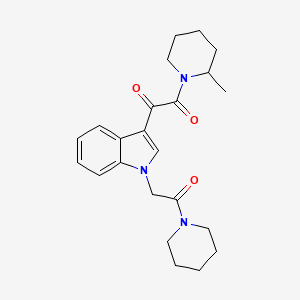
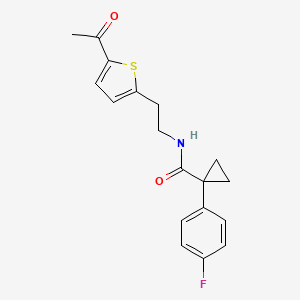
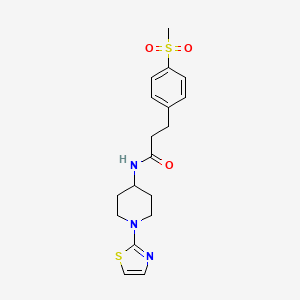
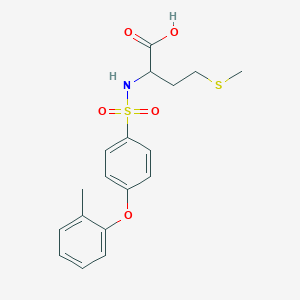
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)

![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)

![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
